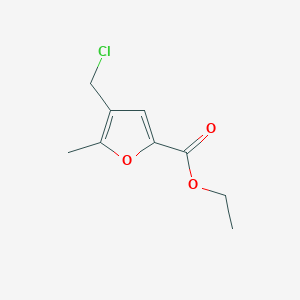

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-3-12-9(11)8-4-7(5-10)6(2)13-8/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPBLOXDMFJBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(O1)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester typically involves the chloromethylation of 5-methylfuran-2-carboxylic acid ethyl ester. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

The structural and functional similarities of 4-chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester to other furan esters and chlorinated heterocycles are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Analogues: Methyl vs. Ethyl Esters

Key Differences :

- Methyl esters are often more cost-effective due to simpler synthesis but may require stricter storage conditions to prevent hydrolysis .

Substituted Furan Derivatives with Chloromethyl Groups

Functional Insights :

- Pyrazole-substituted furans (e.g., ) are tailored for medicinal chemistry due to their heterocyclic diversity, whereas the target compound’s simpler structure favors scalable synthesis.

- Aromatic-substituted furans (e.g., ) exhibit enhanced π-π stacking interactions, making them suitable for materials science or as kinase inhibitors.

Reactivity and Stability Comparisons

- Chloromethyl Group Reactivity : The chloromethyl group in the target compound undergoes nucleophilic substitution (e.g., with amines or thiols) to form secondary intermediates. This contrasts with 6-alkyl-4-chloromethyl nicotinic esters , where the chloromethyl group participates in cyclization to form fused heterocycles under thermal stress.

- Ester Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to reduced electrophilicity of the carbonyl carbon, enhancing shelf-life in aqueous environments .

Biological Activity

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is an organic compound with a unique structure that includes a furan ring and a chloromethyl group, making it a versatile intermediate in organic synthesis. This compound's biological activity is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The compound has the molecular formula CHClO and features a chloromethyl group that enhances its electrophilic character. This property allows it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of biological pathways.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, forming various derivatives that may exhibit different biological effects. Additionally, the furan ring can participate in electrophilic aromatic substitution reactions, making the compound a valuable intermediate for further chemical transformations .

Synthesis and Derivatives

The synthesis of this compound typically involves chloromethylation using agents like chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylfuran-2-carboxylic acid ethyl ester | Lacks chloromethyl group | Less reactive due to absence of halogen |

| 4-Bromomethyl-5-methyl-furan-2-carboxylic acid | Contains bromomethyl instead | Different reactivity profile due to bromine |

| 4-Methyl-5-methyl-furan-2-carboxylic acid ethyl ester | Lacks halogen substituent | Less versatile in synthetic applications |

Case Studies

- Synthesis of Novel Antagonists : Research has indicated that this compound can be utilized as a starting material for synthesizing small-molecule antagonists targeting IL-2/IL-2Rα interactions. Such antagonists are crucial for developing treatments for autoimmune diseases and certain cancers .

- Investigating Enzyme Interactions : Studies on related compounds have shown that furan derivatives can act as probes for investigating enzyme-catalyzed reactions, providing insights into metabolic pathways and potential therapeutic targets .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Esterification : React 4-chloromethyl-5-methyl-furan-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using hexane/ethyl acetate gradients .

- Nucleophilic Substitution : Use a chloromethyl precursor (e.g., 5-methylfuran-2-carboxylic acid chloride) with ethanol in tetrahydrofuran (THF) at 60–80°C. Optimize yield by adjusting solvent polarity and using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies the ethyl ester (-CH₂CH₃, δ 1.2–1.4 ppm triplet) and chloromethyl (-CH₂Cl, δ 4.3–4.5 ppm singlet). ¹³C NMR confirms the carbonyl (C=O, δ 165–170 ppm) and furan ring carbons .

- IR Spectroscopy : Key peaks include ester C=O (∼1720 cm⁻¹), C-Cl (∼600 cm⁻¹), and furan ring C-O-C (∼1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) validates molecular weight. Fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogenated furan esters?

Methodological Answer: The chloromethyl group’s electron-withdrawing effect activates the adjacent carbon for SN2 reactions. Comparative studies with bromo/fluoro analogs show:

- Reactivity Order : Cl > Br > F due to leaving-group ability and bond dissociation energy.

- Kinetic Analysis : Perform reactions with amines/thiols in DMF or DMSO. Monitor progress via HPLC and calculate rate constants. Chloromethyl derivatives exhibit 2–3× faster kinetics than bromo analogs .

Q. What strategies can resolve contradictions in reported biological activity data for chlorinated furan carboxylate esters across different studies?

Methodological Answer:

- Standardize Assays : Control variables like solvent (e.g., DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and compound purity (HPLC ≥95%) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare antimicrobial IC₅₀ values from independent studies. Address outliers by re-testing under standardized conditions .

Q. How can computational chemistry methods predict the regioselectivity of this compound in cycloaddition reactions or enzyme binding?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G* to model transition states in Diels-Alder reactions. Chloromethyl groups lower LUMO energy, favoring electron-deficient dienophiles .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Chlorine’s electronegativity enhances hydrophobic interactions in active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.